1-Ethenyl-4-fluoro-2-methylbenzene

Monomer Polymer Chemistry Physicochemical Properties

1-Ethenyl-4-fluoro-2-methylbenzene (CAS 3825-64-7), also known as 4-fluoro-2-methylstyrene, is a fluorinated aromatic compound featuring a polymerizable vinyl group, a fluorine atom, and a methyl group on the benzene ring. With a molecular formula of C₉H₉F and a molecular weight of 136.17 g/mol, it is a clear, colorless to yellow/brown liquid.

Molecular Formula C9H9F
Molecular Weight 136.17 g/mol
CAS No. 3825-64-7
Cat. No. B15244754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenyl-4-fluoro-2-methylbenzene
CAS3825-64-7
Molecular FormulaC9H9F
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C=C
InChIInChI=1S/C9H9F/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3
InChIKeyKEZDVVCDQRDBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethenyl-4-fluoro-2-methylbenzene (CAS 3825-64-7): A Dual-Functional Styrene Monomer for Precision Polymer and Small-Molecule Synthesis


1-Ethenyl-4-fluoro-2-methylbenzene (CAS 3825-64-7), also known as 4-fluoro-2-methylstyrene, is a fluorinated aromatic compound featuring a polymerizable vinyl group, a fluorine atom, and a methyl group on the benzene ring . With a molecular formula of C₉H₉F and a molecular weight of 136.17 g/mol, it is a clear, colorless to yellow/brown liquid . The compound serves as a versatile monomer and synthetic intermediate, distinguished by the combined electronic influence of its substituents which modulate its reactivity in electrophilic aromatic substitution, cross-coupling reactions, and free-radical polymerization, thereby enabling the creation of materials with tailored thermal and surface properties [1].

Why Simple Substitution with Other Fluorostyrenes or Methylstyrenes Compromises Material Performance in 1-Ethenyl-4-fluoro-2-methylbenzene (3825-64-7) Applications


Generic substitution among styrene derivatives is inadvisable because the precise position and nature of ring substituents critically dictate the monomer's polymerization kinetics, copolymerization behavior, and the resultant polymer's physicochemical properties. While 4-fluorostyrene and 4-methylstyrene are common monomers, 1-ethenyl-4-fluoro-2-methylbenzene presents a unique combination of a strong electron-withdrawing fluorine and an electron-donating methyl group in specific ring positions . This distinct electronic environment, quantified by its LogP of 2.777, directly influences the reactivity ratios in copolymerization and the glass transition temperature (Tg) of the final polymer, which cannot be replicated by simply blending or substituting with other mono-substituted styrene analogs [1]. For instance, the fluoro-α-methylstyrene analogs, such as 2-fluoro-α-methylstyrene and 4-fluoro-α-methylstyrene, exhibit significantly different reactivity ratios (r₁ values) when copolymerized with styrene, a parameter that is highly sensitive to the fluorine substituent's position, underscoring the need for precise monomer selection [2].

Quantitative Differentiation of 1-Ethenyl-4-fluoro-2-methylbenzene (3825-64-7): A Comparative Data Guide Against Key Analogs


Reduced Volatility and Enhanced Lipophilicity vs. Unsubstituted Styrene

The introduction of a fluorine atom and a methyl group into the styrene framework significantly alters its physicochemical profile. While a direct experimental LogP value for 1-ethenyl-4-fluoro-2-methylbenzene is not widely reported, its calculated LogP of 2.78 demonstrates a substantial increase in lipophilicity compared to unsubstituted styrene (LogP ~2.20), which can be beneficial for applications requiring specific solubility or material compatibility [1]. Additionally, the presence of substituents increases the molecular weight and reduces volatility, as indicated by its boiling point of 47-48 °C at 5 Torr .

Monomer Polymer Chemistry Physicochemical Properties

Modified Reactivity in Diels-Alder Reactions vs. Parent Styrene

The presence of a fluorine substituent on the aromatic ring of styrene derivatives is known to modulate their reactivity in cycloaddition reactions. A class-level inference can be drawn from studies on the Diels–Alder reactions of α- and β-fluorostyrenes, which show that these fluorinated monomers are generally less reactive than the parent styrene [1]. Importantly, the study indicates that additional substituents on the phenyl ring, such as p-F or m-Me, can slightly accelerate the reaction rate by a maximum factor of 4, highlighting the nuanced and position-dependent impact of the fluorine and methyl groups present in 1-ethenyl-4-fluoro-2-methylbenzene [1].

Synthetic Chemistry Reaction Kinetics Fluorine Effect

Differential Cytotoxicity Profile Compared to Other Halogenated Styrenes

A comparative toxicological study on para-halogenated styrene analogs in CYP2E1 transgenic cells revealed a clear structure-activity relationship, with a cytotoxicity order of 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene ≈ styrene [1]. This data suggests that the fluorine substituent does not significantly increase cytotoxicity compared to the heavier halogens. While this data pertains to 4-fluorostyrene and not the 2-methyl analog, it provides a crucial baseline for assessing the safety profile of halogenated styrene monomers. The additional methyl group in 1-ethenyl-4-fluoro-2-methylbenzene may further modulate its toxicological properties, but the data strongly supports the selection of fluorinated over brominated or chlorinated styrenes for applications where biological safety is a concern.

Toxicology Safety Assessment Halogenated Styrene

Impact of Substituents on Copolymerization Kinetics and Polymer Glass Transition (Tg)

The electronic nature of substituents on styrene monomers directly impacts free-radical polymerization kinetics and the properties of the resulting polymers. Studies on p-substituted styrenes demonstrate that monomers with more electron-attracting substituents exhibit a greater overall rate of polymerization [1]. Furthermore, research on novel copolymers of 4-fluorostyrene indicates that the glass transition temperature (Tg) of the copolymers is significantly higher than that of pure poly(4-fluorostyrene), indicating a substantial decrease in chain mobility due to the high dipolar character of the comonomer unit [2]. This suggests that incorporating 1-ethenyl-4-fluoro-2-methylbenzene, with its unique electron-withdrawing (F) and electron-donating (Me) groups, will lead to a copolymer with a distinct and potentially higher Tg compared to those made with 4-fluorostyrene or styrene alone.

Polymer Science Copolymerization Thermal Properties

Key Industrial and Research Applications for 1-Ethenyl-4-fluoro-2-methylbenzene (3825-64-7) Based on Quantitative Differentiation


Synthesis of High-Tg, Thermally Stable Copolymers

Leveraging the electron-withdrawing nature of the fluorine atom to increase the rate of free-radical polymerization and the potential to elevate the glass transition temperature (Tg) of copolymers, 1-ethenyl-4-fluoro-2-methylbenzene is an ideal monomer for creating advanced polymeric materials with enhanced thermal stability and dimensional integrity [1][2]. This is particularly valuable in the production of high-performance plastics for electronics, aerospace, and automotive applications where heat resistance is critical [1][2].

Development of Low-Toxicity Materials for Biomedical and Environmental Applications

Given the evidence that fluorinated styrenes (like 4-fluorostyrene) exhibit significantly lower cytotoxicity than their chloro- or bromo-substituted counterparts, this compound is a strategic choice for developing polymers and materials intended for use in biomedical devices, drug delivery systems, or environmentally sensitive applications where minimizing biological impact is paramount [1]. The presence of the methyl group may further fine-tune biocompatibility, making it a safer alternative to other halogenated styrene monomers [1].

Fine-Tuned Reactivity for Fluorinated Building Block Synthesis

As a fluorinated styrene derivative, 1-ethenyl-4-fluoro-2-methylbenzene serves as a versatile building block in synthetic organic chemistry. The class-level understanding that substituents like p-F and m-Me can accelerate Diels-Alder reaction rates by up to a factor of 4 makes this compound a valuable synthon for constructing complex fluorinated molecules where reaction kinetics need to be carefully controlled [1]. Its balanced reactivity makes it useful for creating pharmaceuticals and agrochemicals where fluorine incorporation is essential for metabolic stability and bioactivity [2].

Precise Control over Copolymer Microstructure and Surface Properties

The unique combination of a fluorine atom and a methyl group on the aromatic ring provides a distinct electronic and steric environment that influences copolymerization reactivity ratios [1]. This allows for precise control over the incorporation of the monomer into a polymer chain, enabling the design of copolymers with tailored microstructures, specific surface energies, and unique wetting properties. This is essential for applications in coatings, adhesives, and photoresist materials where surface behavior is a primary performance metric [2].

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